Lipophilicity Modulation vs. Mono-Halogenated Analogs
The target compound's computed XLogP3 of 2.8 positions it in a therapeutically desirable lipophilicity window distinct from its closest mono-halogenated analogs. 2-Amino-4-bromobenzothiazole (CAS 20358-02-5) has a higher LogP of 3.22, while the unsubstituted 2-aminobenzothiazole is substantially more hydrophilic . The incorporation of fluorine at C6 offsets the lipophilicity increase from the bromine atom, yielding a net XLogP3 that is approximately 0.42 log units lower than the non-fluorinated 4-bromo analog. This difference is meaningful in medicinal chemistry, where each 1-unit increase in LogP corresponds to approximately 4-fold higher nonspecific binding and increased risk of promiscuous target interactions .
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 2-Amino-4-bromobenzothiazole: LogP = 3.22; 2-Aminobenzothiazole: LogP ≈ 1.4 |
| Quantified Difference | ΔLogP = -0.42 vs. 4-bromo analog; ΔLogP = +1.4 vs. unsubstituted parent |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025.04.14 release); comparator LogP from ChemSrc database |
Why This Matters
A LogP reduction of 0.42 units relative to the mono-bromo analog predicts measurably lower nonspecific protein binding and improved developability profile, making this compound preferable for fragment-to-lead campaigns where lipophilic ligand efficiency (LLE) is a key selection criterion.
- [1] PubChem. 4-Bromo-6-fluoro-1,3-benzothiazol-2-amine, CID 3757720. Computed XLogP3-AA = 2.8. View Source
- [2] Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881-890. View Source
